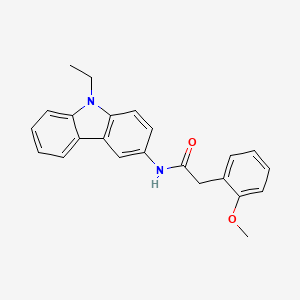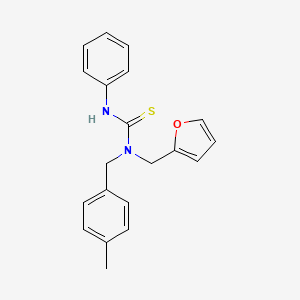![molecular formula C16H24N2O3 B5060259 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide, also known as UMB 425, is a novel chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called benzamides, which are known to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 is not yet fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 is thought to enhance the activity of GABA receptors, which leads to a decrease in neuronal excitability and a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 has been shown to have various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. It has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, one limitation of 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425. One direction is to further elucidate its mechanism of action and its effects on the GABAergic system. Another direction is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and neuropathic pain. Additionally, research could focus on developing more soluble derivatives of 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 for improved in vivo administration.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 involves the reaction of 2-methoxyphenylacetic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the product is purified by column chromatography. The yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide 425 has been studied extensively for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-15-6-3-2-5-14(15)13-16(19)17-7-4-8-18-9-11-21-12-10-18/h2-3,5-6H,4,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGYQHWHVNCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

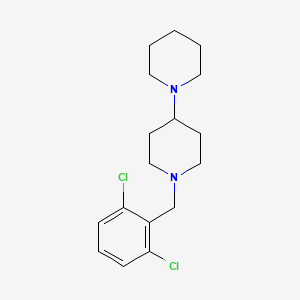
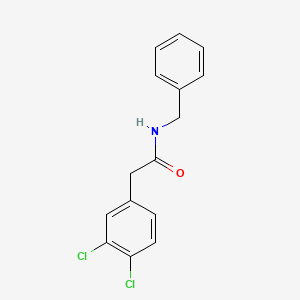
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
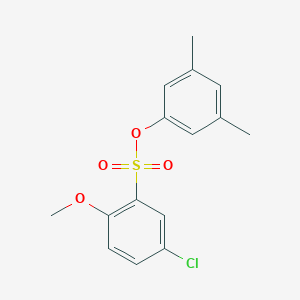
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
